Cas no 2229529-35-3 (1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine)

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine
- EN300-1995180
- 2229529-35-3
-
- インチ: 1S/C13H13ClN2/c1-15-13(6-7-13)11-10(14)5-4-9-3-2-8-16-12(9)11/h2-5,8,15H,6-7H2,1H3
- InChIKey: CNUJJCJCMKJFSL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=CC=CN=C2C=1C1(CC1)NC
計算された属性
- せいみつぶんしりょう: 232.0767261g/mol
- どういたいしつりょう: 232.0767261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 24.9Ų
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1995180-0.05g |
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |
2229529-35-3 | 0.05g |
$1428.0 | 2023-09-16 | ||
Enamine | EN300-1995180-1.0g |
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |
2229529-35-3 | 1g |
$1701.0 | 2023-06-02 | ||
Enamine | EN300-1995180-0.5g |
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |
2229529-35-3 | 0.5g |
$1632.0 | 2023-09-16 | ||
Enamine | EN300-1995180-0.25g |
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |
2229529-35-3 | 0.25g |
$1564.0 | 2023-09-16 | ||
Enamine | EN300-1995180-10.0g |
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |
2229529-35-3 | 10g |
$7312.0 | 2023-06-02 | ||
Enamine | EN300-1995180-5g |
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |
2229529-35-3 | 5g |
$4930.0 | 2023-09-16 | ||
Enamine | EN300-1995180-2.5g |
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |
2229529-35-3 | 2.5g |
$3332.0 | 2023-09-16 | ||
Enamine | EN300-1995180-5.0g |
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |
2229529-35-3 | 5g |
$4930.0 | 2023-06-02 | ||
Enamine | EN300-1995180-0.1g |
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |
2229529-35-3 | 0.1g |
$1496.0 | 2023-09-16 | ||
Enamine | EN300-1995180-10g |
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine |
2229529-35-3 | 10g |
$7312.0 | 2023-09-16 |
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amineに関する追加情報
Introduction to 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine (CAS No. 2229529-35-3)
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine, identified by the chemical identifier CAS No. 2229529-35-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its unique structural framework, combines a quinoline moiety with a cyclopropane ring, making it a promising candidate for further exploration in drug discovery and development.
The quinoline scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of a chloro substituent at the 7-position and a methylated amine group at the 1-position of the cyclopropane ring introduces additional functional diversity, which can be exploited to modulate the pharmacokinetic and pharmacodynamic profiles of the compound. This structural design allows for selective interactions with biological targets, making it a valuable asset in the quest for novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target protein-protein interactions (PPIs) and other complex biological pathways. The structural features of 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine suggest that it may possess the ability to disrupt or modulate such interactions. Specifically, the quinoline ring can serve as a hinge-binding motif, while the cyclopropane moiety can engage in favorable hydrophobic interactions with protein targets. This dual-mode binding capability has been increasingly recognized as a key strategy in designing high-affinity and selective inhibitors.
One of the most compelling aspects of this compound is its potential to serve as a lead structure for the development of next-generation therapeutics. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups allows for fine-tuning of electronic properties, which is crucial for optimizing binding affinity and selectivity. Additionally, the cyclopropane ring, known for its rigid three-membered structure, can impose conformational constraints that enhance target specificity. These features collectively position 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine as a versatile building block for medicinal chemists.
Recent advancements in computational chemistry and molecular modeling have further facilitated the exploration of this compound's potential applications. High-throughput virtual screening (HTVS) and molecular dynamics simulations have been employed to identify potential binding pockets and optimize lead structures. These computational approaches have revealed that modifications to the chloroquinoline core and cyclopropane side chain can significantly enhance binding affinity to target proteins. Such insights are critical for guiding experimental synthesis and optimization efforts.
The synthesis of 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine presents an intriguing challenge due to its complex structural motif. However, modern synthetic methodologies have made significant strides in enabling the efficient construction of such molecules. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been particularly useful in forming carbon-carbon bonds within the quinoline framework. Additionally, palladium-catalyzed hydrogenation techniques have been employed to introduce the cyclopropane ring with high regioselectivity.
In terms of biological evaluation, preliminary studies have shown promising activity profiles for derivatives of this compound family. The quinoline moiety has demonstrated efficacy against various pathogens, while the cyclopropane group has been associated with enhanced membrane permeability and improved oral bioavailability. These properties make 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine an attractive candidate for further investigation in preclinical models.
The integration of machine learning and artificial intelligence into drug discovery workflows has also played a pivotal role in accelerating the development pipeline for this compound. Predictive models based on large datasets have been trained to identify optimal substitution patterns on the quinoline core that enhance binding affinity and selectivity. These AI-driven approaches complement traditional medicinal chemistry strategies by providing rapid insights into structure-function relationships.
Looking ahead, future research on 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine should focus on elucidating its mechanism of action through detailed biochemical assays and structural biology studies. Understanding how this compound interacts with its target proteins at an atomic level will provide critical insights into its therapeutic potential. Furthermore, exploring analogues with modified substituents will help define key structural features necessary for optimal pharmacological activity.
The broader implications of this research extend beyond individual therapeutic applications. The development of novel compounds like 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine contributes to our fundamental understanding of drug design principles and can inform future discoveries across multiple therapeutic areas. As our knowledge base expands through interdisciplinary collaboration between chemists, biologists, and computational scientists, we can expect even more innovative approaches to emerge.
2229529-35-3 (1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine) 関連製品
- 1178430-54-0(N-3-(pyrrolidin-1-yl)phenylcycloheptanamine)
- 355418-51-8(2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile)
- 851199-64-9(2-4-(cyclohexyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 860444-09-3(1-Propanone, 3-amino-1-(3-thienyl)-)
- 2229470-82-8(2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acid)
- 1805196-24-0(3-(Difluoromethyl)-4-methoxy-2-methyl-5-(trifluoromethyl)pyridine)
- 946385-12-2((4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester)
- 2138519-55-6(methyl 4-(4-bromo-1,3-thiazol-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate)
- 1267161-73-8(2-2-(2-methylpropanesulfonyl)ethylpiperidine)
- 1261530-10-2(5-Hydroxy-2-(4-(trifluoromethoxy)phenyl)pyrimidine)




